The synthesis of 2-chloro-N-(2-diethylaminoethyl)benzamide typically involves several steps, starting from simpler precursors. One common method includes:
The molecular structure of 2-chloro-N-(2-diethylaminoethyl)benzamide features:
The compound can participate in various chemical reactions:
The mechanism of action for compounds like 2-chloro-N-(2-diethylaminoethyl)benzamide often involves:
Research indicates that similar compounds can influence dopaminergic pathways, potentially leading to therapeutic effects in disorders such as nausea or gastrointestinal motility issues .
The physical and chemical properties of 2-chloro-N-(2-diethylaminoethyl)benzamide include:
The primary applications of 2-chloro-N-(2-diethylaminoethyl)benzamide include:
The systematic chemical name 2-chloro-N-(2-diethylaminoethyl)benzamide precisely defines this compound's molecular architecture according to IUPAC conventions. The root "benzamide" indicates the core aromatic amide structure, while the prefix "2-chloro" specifies a chlorine atom at the ortho-position (C2) of the benzene ring. The substituent "N-(2-diethylaminoethyl)" denotes the tertiary amine group (–N(CH₂CH₃)₂) connected via a two-carbon ethylene chain (–CH₂CH₂–) to the amide nitrogen [1] [5]. This naming reflects the compound’s status as an N-alkylated benzamide derivative, distinct from simpler benzamides by its elongated basic side chain.
Alternative chemical names observed in scientific literature include:
Structural Features and Analogues:The molecule integrates three key domains:
Classification:This compound belongs to the N-(aminoalkyl)benzamide subclass, historically significant for producing gastrointestinal prokinetics and antiemetics. Its structure aligns with "mini-rule of five" parameters for CNS-active compounds: molecular weight (254.76), calculated log P (2.2), hydrogen bond acceptors (2), and hydrogen bond donors (1) [5].
Table 1: Nomenclature and Identifiers for 2-Chloro-N-(2-diethylaminoethyl)benzamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-chloro-N-[2-(diethylamino)ethyl]benzamide |
CAS Registry Number | 2852-24-6 |
Molecular Formula | C₁₃H₁₉ClN₂O |
Molecular Weight | 254.76 g/mol |
Common Synonyms | 2-Chloro-N-(2-diethylaminoethyl)benzamide; Benzamide, 2-chloro-N-[2-(diethylamino)ethyl]- |
SMILES | O=C(NCCN(CC)CC)C1=CC=CC=C1Cl |
InChI Key | UQCFWKKYFHEDEY-UHFFFAOYSA-N |
The synthetic exploration of 2-chloro-N-(2-diethylaminoethyl)benzamide emerged from mid-20th century research into neuroactive benzamides. Initial interest focused on structural analogues of procainamide, with chemists modifying aromatic substituents and side chains to enhance dopamine receptor affinity while reducing cardiovascular side effects [6]. The compound’s diethylaminoethyl side chain represented a strategic optimization over simpler ethylamine derivatives, as the tertiary nitrogen’s steric bulk and basicity improved blood-brain barrier penetration—confirmed via radiolabeled distribution studies in animal models (1960s). This period saw intensive patent activity around N-alkylated benzamides as potential neuroleptics and antiemetics [6].
A pivotal development occurred when researchers at Delagrange Laboratories (France) utilized 2-chloro-N-(2-diethylaminoethyl)benzamide as a synthetic intermediate to develop metoclopramide (4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide, CAS 364-62-5) [6]. The structural evolution involved:
Mechanistic Insights:Early pharmacological screening revealed that 2-chloro-N-(2-diethylaminoethyl)benzamide itself exhibits moderate dopamine receptor affinity (IC₅₀ ~1.2 μM in isolated guinea pig ileum), though lower than metoclopramide (IC₅₀ ~0.03 μM). This activity profile confirmed the diethylaminoethyl side chain’s critical role in receptor binding, likely through ionic interactions with aspartate residues in dopamine receptors. Quantitative structure-activity relationship (QSAR) studies further demonstrated that ortho-chloro substitution optimizes aromatic ring electron density for receptor binding compared to para-chloro analogues [1] [6].
Table 2: Key Historical Derivatives Synthesized from 2-Chloro-N-(2-diethylaminoethyl)benzamide
Compound Name | Structural Modifications | Primary Therapeutic Target | Development Milestone |
---|---|---|---|
2-Chloro-N-(2-diethylaminoethyl)benzamide (Core structure) | None (prototype) | Dopamine receptors (moderate affinity) | Early 1960s: Pharmacological characterization as neuroactive scaffold |
Metoclopramide (Primperan®) | 2-OCH₃; 4-NH₂; 5-Cl | Dopamine D₂ antagonist; 5-HT₃ antagonist | 1964: Marketed by Delagrange for nausea and gastroparesis |
p-Chloro-N-(2-diethylaminoethyl)benzothioamide | Thiobenzamide; 4-Cl | Experimental dopamine modulator | 1971: Investigated for enhanced receptor binding |
2-Chloro-N-[2-(diethylamino)ethyl]-3,4-bis[(4-methoxyphenyl)methoxy]benzamide | Bis-aryloxy extensions | Multitarget kinase inhibitor candidate | 2010s: Explored in oncology screening programs |
The compound’s versatility as a synthetic intermediate continues to drive innovation. Recent applications include its use in developing:
Industrial Synthesis Evolution:Original manufacturing routes involved coupling 2-chlorobenzoyl chloride with N,N-diethylethylenediamine in ketone solvents at 0–5°C to minimize diacylation [6]. Modern optimizations employ solid-phase catalysis and continuous flow reactors, improving yields from ~65% to >90% while reducing solvent waste—reflecting the compound’s enduring industrial relevance.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1